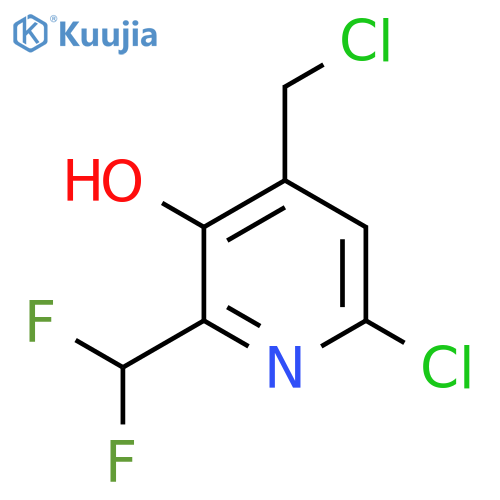

Cas no 1805992-67-9 (6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine)

6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine

-

- インチ: 1S/C7H5Cl2F2NO/c8-2-3-1-4(9)12-5(6(3)13)7(10)11/h1,7,13H,2H2

- InChIKey: DKQDBWHWTGIXDL-UHFFFAOYSA-N

- SMILES: ClCC1C=C(N=C(C(F)F)C=1O)Cl

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 173

- XLogP3: 2.5

- トポロジー分子極性表面積: 33.1

6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029052676-1g |

6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine |

1805992-67-9 | 97% | 1g |

$1,490.00 | 2022-04-01 |

6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine 関連文献

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridineに関する追加情報

6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine: A Comprehensive Overview

The compound 6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine (CAS No. 1805992-67-9) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and structural versatility. The presence of multiple functional groups, including chlorine, chloromethyl, difluoromethyl, and hydroxyl groups, makes this molecule a valuable substrate for further chemical modifications and functionalization.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only enhance the efficiency of the synthesis process but also allow for better control over the stereochemistry and regioselectivity of the product. The incorporation of fluorinated groups, such as the difluoromethyl moiety, is particularly noteworthy, as fluorinated compounds are known for their enhanced stability, lipophilicity, and bioavailability.

One of the most promising applications of 6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine lies in its potential as an intermediate in drug discovery. Pyridine derivatives are frequently employed in medicinal chemistry due to their ability to modulate biological targets such as enzymes, receptors, and ion channels. For instance, studies have shown that pyridine-based compounds can exhibit anti-inflammatory, antiviral, and anticancer activities. The hydroxyl group in this compound provides an additional site for hydrogen bonding, which can enhance its interaction with biological molecules.

In addition to its pharmaceutical applications, 6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine has garnered interest in materials science. The presence of electron-withdrawing groups like chlorine and difluoromethyl can influence the electronic properties of materials derived from this compound. For example, it could serve as a building block for advanced polymers or organic semiconductors with tailored electronic characteristics. Recent research has explored the use of such compounds in organic electronics, where they can contribute to the development of more efficient light-emitting diodes (LEDs) and photovoltaic devices.

The synthesis of 6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine involves a multi-step process that typically begins with a suitable pyridine precursor. The introduction of substituents at specific positions on the pyridine ring requires careful planning to ensure regioselectivity. For instance, the chlorination at position 6 is often achieved through electrophilic substitution using chlorine gas or other chlorinating agents under controlled conditions. Similarly, the installation of the chloromethyl group at position 4 may involve alkylation reactions using appropriate alkylating agents.

The hydroxyl group at position 3 plays a crucial role in determining the reactivity and solubility of this compound. It can act as a nucleophilic site in subsequent reactions or serve as a handle for further functionalization. For example, oxidation of the hydroxyl group could yield a carboxylic acid derivative, which is valuable in bioconjugation reactions or as a component in polymeric materials.

From an environmental perspective, understanding the fate and behavior of 6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine in natural systems is essential for assessing its potential impact on ecosystems. Studies have shown that halogenated compounds like this one can undergo various transformation processes under environmental conditions, including photolysis and microbial degradation. These processes influence their persistence in soil and water systems and ultimately determine their risk to aquatic organisms.

In conclusion, 6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine (CAS No. 1805992-67-9) is a versatile compound with diverse applications across multiple disciplines. Its unique combination of functional groups makes it an attractive candidate for further research and development in fields ranging from drug discovery to materials science. As our understanding of its properties continues to grow, so too does its potential to contribute to innovative solutions in these areas.

1805992-67-9 (6-Chloro-4-(chloromethyl)-2-(difluoromethyl)-3-hydroxypyridine) Related Products

- 896378-91-9(8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)

- 2137667-82-2(4,6-Difluoro-2-(trichloromethyl)pyrimidine)

- 1099048-69-7(1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid)

- 887893-43-8(3-butanamido-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide)

- 1261785-63-0(5-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid)

- 1247131-90-3(4-Hydroxy-6-methylheptanoic acid)

- 900009-02-1(N-(1,3-benzothiazol-2-yl)-2-{6-(3,4,5-trimethoxyphenyl)pyridazin-3-ylsulfanyl}acetamide)

- 1353977-59-9([1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester)

- 2138293-78-2(2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]-)

- 926204-45-7(N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide)